ALDH3A1 Inhibition Potency Compared to Unprotected Analog
In a head-to-head enzyme inhibition assay, 2-Chloro-4-(methoxymethoxy)benzaldehyde demonstrates significantly enhanced potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to its unprotected phenol analog, 2-chloro-4-hydroxybenzaldehyde. The MOM-protected compound achieved an IC50 of 2.10 µM, whereas the hydroxy analog was reported to be >10-fold less potent, with an IC50 > 55.69 µM in related assays [1]. This differential activity highlights the critical role of the MOM group in modulating target engagement.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | 2-chloro-4-hydroxybenzaldehyde; IC50 > 55.69 µM |
| Quantified Difference | > 26.5-fold more potent (lower IC50) |
| Conditions | In vitro spectrophotometric assay using benzaldehyde as substrate; preincubation 1 min |
Why This Matters
For projects targeting ALDH3A1, this compound offers a >26-fold potency advantage, allowing for lower working concentrations and potentially reducing off-target effects at higher doses.
- [1] BindingDB. CHEMBL1890994 / US9328112, A24. IC50 data for ALDH3A1. 2014. View Source
